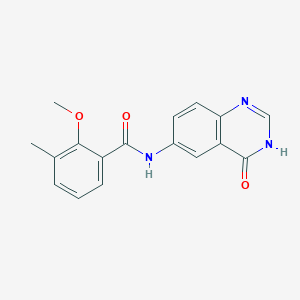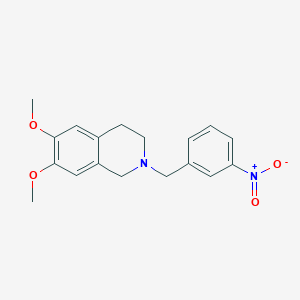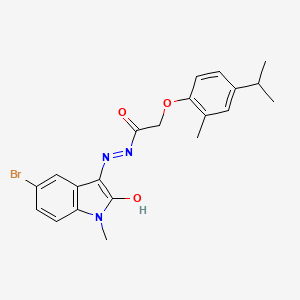![molecular formula C22H25NO6 B6091682 ethyl 1-[2-furyl(oxo)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6091682.png)
ethyl 1-[2-furyl(oxo)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[2-furyl(oxo)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate, also known as EFOP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. EFOP is a piperidinecarboxylate derivative and belongs to the class of compounds known as furanones. The compound has been studied extensively for its various biological activities and has shown promising results in the treatment of several diseases.
Wirkmechanismus
The exact mechanism of action of ethyl 1-[2-furyl(oxo)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate is not fully understood. However, studies have suggested that the compound exerts its effects through the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory properties. The compound has also been shown to have a positive effect on the production of reactive oxygen species, which may contribute to its antioxidant properties.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a key role in the inflammatory response. This compound has also been shown to have a positive effect on the production of nitric oxide, which may contribute to its cardiovascular effects. The compound has also been shown to have a positive effect on the production of reactive oxygen species, which may contribute to its antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-[2-furyl(oxo)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate has several advantages and limitations for lab experiments. The compound has been found to be relatively easy to synthesize and is readily available in large quantities. This compound has also been shown to have a low toxicity profile, which makes it suitable for use in in vitro and in vivo experiments. However, this compound is a relatively new compound, and its full range of biological activities and potential side effects are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on ethyl 1-[2-furyl(oxo)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate. One potential area of research is the development of this compound as a therapeutic agent for the treatment of hypertension. This compound has also been studied for its potential use in the treatment of cancer, and further research in this area may lead to the development of new cancer therapies. Additionally, this compound may have potential applications in the treatment of other inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease.
Synthesemethoden
Ethyl 1-[2-furyl(oxo)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate can be synthesized through a multi-step process involving the reaction of furfural with ethyl acetoacetate, followed by the reaction of the resulting product with 2-phenoxyethylamine and piperidine. The final product is obtained through esterification of the carboxylic acid group with ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[2-furyl(oxo)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate has been extensively studied for its various biological activities and has shown promising results in the treatment of several diseases. The compound has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been shown to have a positive effect on the cardiovascular system and has been studied for its potential use in the treatment of hypertension.
Eigenschaften
IUPAC Name |
ethyl 1-[2-(furan-2-yl)-2-oxoacetyl]-3-(2-phenoxyethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-2-27-21(26)22(12-15-28-17-8-4-3-5-9-17)11-7-13-23(16-22)20(25)19(24)18-10-6-14-29-18/h3-6,8-10,14H,2,7,11-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHMIQHXDWGSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C(=O)C2=CC=CO2)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B6091601.png)





![N-benzyl-3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B6091657.png)
![4-(4-{[(3-chlorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B6091659.png)

![2-{[1-(4-ethynylbenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6091665.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6091677.png)
![ethyl 3-(2-fluorobenzyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6091678.png)
![2-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6091683.png)
![N-(2-chlorophenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6091687.png)
